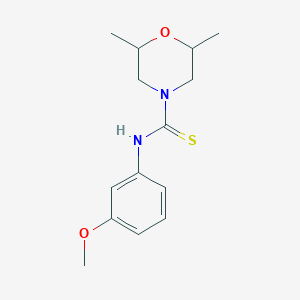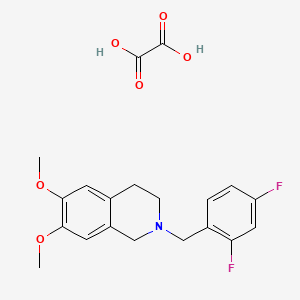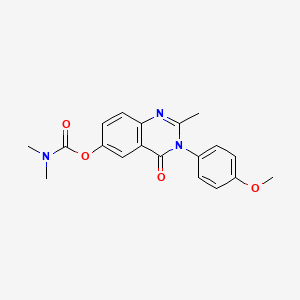
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide, also known as CEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEP is a pyrazole derivative that has been synthesized through different methods and has shown promising results in scientific research.
作用机制
The exact mechanism of action of 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This compound has also been found to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the expression of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species (ROS). This compound has also been found to induce apoptosis in cancer cells and to inhibit angiogenesis.
实验室实验的优点和局限性
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been found to exhibit low toxicity and has a favorable pharmacokinetic profile. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide. One potential area of research is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases. Another area of research is the study of the effects of this compound on the immune system and its potential use in treating autoimmune diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential use in cancer therapy.
合成方法
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide can be synthesized through different methods, including the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form 4-methoxyphenylhydrazine, followed by the reaction of the resulting compound with 1-(2-bromoethyl)pyridinium bromide to produce 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-4-carboxamide. The final compound, this compound, is obtained through the reaction of the intermediate compound with diphenylamine.
科学研究应用
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. This compound has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-32-23-15-13-20(14-16-23)25-24(19-29(28-25)18-8-17-27)26(31)30(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-7,9-16,19H,8,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHBWODDNFCVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{(3,4-dimethoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate](/img/structure/B5013376.png)
![N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)-2-phenylacetamide](/img/structure/B5013378.png)

![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]pyrrolidine](/img/structure/B5013389.png)
![2-chloro-N-[2-(1,2,5-thiadiazol-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5013419.png)
![5-acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5013432.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5013443.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5013454.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5013457.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide](/img/structure/B5013460.png)
![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5013462.png)

![2-(4-methoxyphenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B5013474.png)